![molecular formula C21H14F5NOS B2710518 2,6-difluoro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide CAS No. 338398-64-4](/img/structure/B2710518.png)
2,6-difluoro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-Difluoro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide, or more commonly known as DF-2, is an organic compound that has gained attention in recent years due to its diverse range of applications in scientific research. It is a fluorinated benzamide derivative that has been used for a variety of purposes, including as a reagent for organic synthesis, as a catalyst for bioconjugation reactions, and as a fluorescent probe for imaging. DF-2 has also been used in a range of laboratory experiments, such as for the study of protein-protein interactions and for the study of enzyme kinetics.
Scientific Research Applications
Aggregation and Complex C-F/C-H Disorder
Research has explored the aggregation behavior and C–H⋯F interactions involving the difluorobenzene group, which is closely related to the structural motifs in 2,6-difluoro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide. A study reported the synthesis and crystal structure analysis of N-(difluorophenyl)benzamides, demonstrating significant aggregation via N–H⋯OC interactions, often combined with C–H⋯O/F/π interactions. This study provides insight into the role of fluorine in molecular aggregation and the influence of fluorine substitution patterns on molecular behavior (Mocilac, Osman, & Gallagher, 2016).
Electrophilic Fluorination
The development of new electrophilic fluorinating agents, such as perfluoro-[N-fluoro-N-(4-pyridyl)methanesulphonamide], has been explored for their ability to introduce fluorine atoms into organic molecules. This research is relevant for understanding the reactivity and applications of fluorinated compounds, including those similar to the target molecule (Banks & Khazaei, 1990).
Antipathogenic Activity of Fluorinated Compounds
Studies on thiourea derivatives, including those with fluorinated phenyl groups, have shown significant antipathogenic activity, especially against strains capable of biofilm formation. This research suggests potential applications of fluorinated benzamides in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Novel Insecticide Activity
Flubendiamide, a compound with a unique chemical structure that includes fluorinated elements similar to those in the target molecule, has been identified as a novel class of insecticide with strong activity against lepidopterous pests. This highlights the potential utility of fluorinated benzamides in pest control applications (Tohnishi et al., 2005).
Synthesis and Application in Organic Chemistry
The synthesis and application of fluorinated compounds, including those with sulfonamide groups, have been extensively studied. Triflamides and triflimides, for example, are used as catalysts in various organic reactions, demonstrating the broad applicability of fluorinated benzamides in synthesis and catalysis (Moskalik & Astakhova, 2022).
properties
IUPAC Name |
2,6-difluoro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F5NOS/c22-17-5-2-6-18(23)19(17)20(28)27-15-9-7-13(8-10-15)12-29-16-4-1-3-14(11-16)21(24,25)26/h1-11H,12H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXHDCBIICKOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F5NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


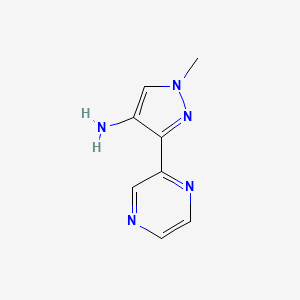
![5-Bromo-2-chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2710438.png)
![4-bromo-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2710439.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2710441.png)
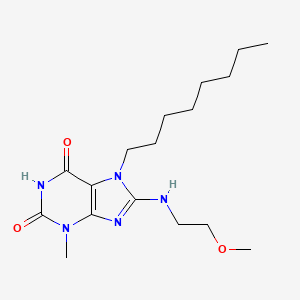


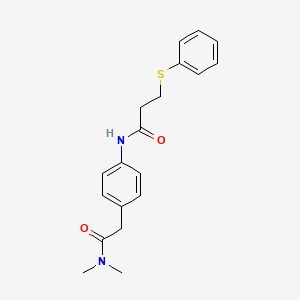
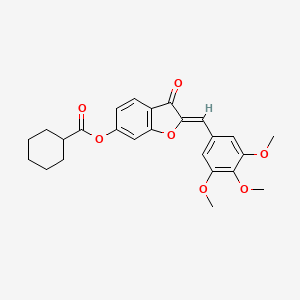
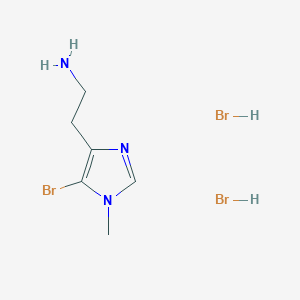

![Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine](/img/structure/B2710451.png)
![2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2710458.png)